Thalidomide-O-C3-OH
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H16N2O6 |
|---|---|
Molecular Weight |
332.31 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-(3-hydroxypropoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C16H16N2O6/c19-7-2-8-24-11-4-1-3-9-13(11)16(23)18(15(9)22)10-5-6-12(20)17-14(10)21/h1,3-4,10,19H,2,5-8H2,(H,17,20,21) |
InChI Key |
NWALCWKEENYBPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCO |
Origin of Product |
United States |
Structural Design Principles and Chemical Elucidation of Thalidomide O C3 Oh
Foundation in the Thalidomide (B1683933) Molecular Scaffold
Thalidomide's structure is characterized by two primary heterocyclic rings: a phthalimide (B116566) ring and a glutarimide (B196013) ring. wjbphs.comresearchgate.net This fundamental scaffold is the basis for a class of immunomodulatory drugs (IMiDs) and serves as a crucial component in the design of Proteolysis Targeting Chimeras (PROTACs). nih.govaxispharm.com
The thalidomide molecule, chemically known as N-phthalimido glutarimide, consists of a phthalimide group linked to a glutarimide ring. wjbphs.comresearchgate.net Both the phthalimide and glutarimide rings are considered essential for its biological activities. researchgate.net The phthalimide ring is thought to contribute to both the therapeutic and teratogenic effects of the drug. wjbphs.comresearchgate.net The glutarimide moiety is also integral to its pharmacological properties and is crucial for binding to the protein cereblon (CRBN), a key interaction for its therapeutic effects. wjbphs.comresearchgate.netnih.gov The glutarimide ring adopts a relaxed six-membered ring conformation, which is important for this binding, with the imide group acting as both a hydrogen donor and acceptor. walshmedicalmedia.com
A critical aspect of thalidomide's chemistry is its chirality. The molecule possesses a chiral center at the C3 position of the glutarimide ring, leading to the existence of two enantiomers: (R)-thalidomide and (S)-thalidomide. researchgate.netwikipedia.org These enantiomers have been reported to exhibit different pharmacological and toxicological profiles. walshmedicalmedia.com The (R)-enantiomer is associated with the desired sedative effects, while the (S)-enantiomer is linked to the devastating teratogenic effects that made the drug infamous. oregonstate.edulibretexts.org
However, even if a single enantiomer is administered, the body can rapidly interconvert it into the other through a process called racemization. walshmedicalmedia.comwikipedia.org This chiral inversion occurs due to the acidic nature of the hydrogen atom at the chiral center. wikipedia.org This phenomenon underscores the importance of stereochemistry in drug design and the challenge of separating the therapeutic actions of thalidomide derivatives from their potential adverse effects.
Design Rationale for the -O-C3-OH Linker Motif
In the context of PROTACs, the linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of the molecule's efficacy. precisepeg.comnih.gov Thalidomide-O-C3-OH incorporates an ether-based linker with a terminal hydroxyl group, a design choice with specific implications for its function.
The IUPAC name for this compound is 2-(2,6-dioxopiperidin-3-yl)-4-(3-hydroxypropoxy)isoindole-1,3-dione. smolecule.com
The terminal hydroxyl (-OH) group on the C3 linker provides a reactive handle for further chemical modification. This functional group can be used to conjugate the thalidomide-based E3 ligase ligand to a ligand that binds to a target protein of interest, a fundamental step in the synthesis of PROTACs. tenovapharma.com The ability to easily form these conjugates is essential for developing a wide range of PROTACs for different therapeutic targets.
The presence of a hydroxyl group can also influence the molecule's properties. For instance, hydroxylation of thalidomide can lead to metabolites with altered neosubstrate specificities. nih.gov The hydroxyl group can be oxidized to form ketones or carboxylic acids, or it can be substituted with other functional groups, allowing for the creation of a diverse library of derivatives. smolecule.com
The -O-C3-OH linker in this compound can be considered a short polyethylene (B3416737) glycol (PEG)-like linker. PEG linkers are frequently used in PROTAC design due to several advantageous properties. precisepeg.combiochempeg.com They are known to increase the water solubility and hydrophilicity of PROTAC molecules, which can improve their compatibility with physiological environments. axispharm.comprecisepeg.com
The length and flexibility of the linker are crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. axispharm.comprecisepeg.com PEG-based linkers offer a straightforward way to systematically vary the linker length by adding or removing ethylene (B1197577) glycol units, which can significantly affect the degradation efficiency of the resulting PROTAC. biochempeg.comnih.gov While flexible linkers like PEG are common, the choice of linker composition—be it alkyl chains, PEG, or more rigid structures—is a key aspect of optimizing a PROTAC's biological activity. axispharm.comnih.gov
Theoretical Conformational Analysis of the Linker
The conformation of the linker in a PROTAC is not static; it exists as an equilibrium of different conformations in solution. diva-portal.org Understanding the conformational landscape of the linker is crucial for rational PROTAC design. chemrxiv.org
Flexible linkers, such as the ether-based linker in this compound, allow the PROTAC to adopt various conformations. This flexibility can be advantageous, enabling the molecule to find an optimal orientation for forming the ternary complex. axispharm.com However, excessive flexibility can also be detrimental.
Flexible Linker Dynamics and Their Implications for Tertiary Complex Formation
The linker connecting the two ends of a PROTAC is a critical determinant of its biological activity. nih.gov Its length, composition, and flexibility directly impact the ability of the molecule to simultaneously engage an E3 ligase and a protein of interest (POI), thereby forming a productive ternary complex for ubiquitination and subsequent degradation. nih.gov The -O-C3-OH linker in this compound is a short, flexible chain composed of ether and alkyl functionalities.
The dynamics of such flexible linkers have profound implications for ternary complex formation. A high degree of flexibility allows the linker to adopt a wide range of conformations, which can be advantageous for spanning the distance between the CRBN and POI binding sites. pnas.org This conformational sampling increases the probability of identifying a low-energy state that facilitates favorable protein-protein interactions within the ternary complex. biorxiv.org However, this flexibility comes at an entropic cost; constraining a highly mobile linker within the ternary complex is energetically unfavorable, which can offset the stability gained from new protein-protein interactions. nih.gov
Research on CRBN-based PROTACs has shown that linker length and composition are key variables to optimize. For instance, studies on Bruton's tyrosine kinase (BTK) degraders revealed that longer, more flexible linkers could alleviate steric clashes between BTK and CRBN, leading to potent degradation even in the absence of strong, positive thermodynamic cooperativity. pnas.org Conversely, linkers that are too short may introduce steric hindrance that prevents the formation of a stable complex. nih.govwisc.edu The three-atom chain (excluding the ether oxygen) of this compound represents a relatively short linker. While potent PROTACs with linkers as short as three atoms have been reported, the optimal length is highly dependent on the specific POI and the vector of attachment. nih.gov Some studies have even observed unexpected patterns where intermediate-length linkers show reduced potency compared to shorter or longer versions, highlighting the complexity of linker design. nih.gov The ether group in the this compound linker, compared to a pure alkyl chain, can influence solubility and conformational preferences.
The table below summarizes general findings from research on how linker properties influence PROTAC efficacy, which are directly relevant to PROTACs synthesized from this compound.
| Linker Characteristic | Implication for Ternary Complex (TC) Formation | Research Findings |
| Length | Determines the distance between the E3 ligase and the POI; affects steric compatibility. | Optimal length is target-dependent; too short can cause steric clashes, while too long can increase entropic penalty and fail to enforce productive interactions. nih.govwisc.edu |
| Flexibility | Allows for conformational sampling to find a productive TC geometry. | High flexibility can be beneficial but carries an entropic cost; rigidification can improve potency by pre-organizing the molecule. nih.govbiorxiv.org |
| Composition (e.g., Ether vs. Alkyl) | Influences physicochemical properties like solubility and conformational preferences. | Ether/PEG linkers can improve solubility, while alkyl linkers may engage in hydrophobic interactions within the TC. nih.gov |
| Attachment Point | Dictates the exit vector from the ligand-binding pocket, affecting TC geometry. | The choice of attachment site on both the E3 ligand and POI ligand is crucial and must be optimized to allow for productive TC formation. explorationpub.com |
Computational Modeling and Molecular Dynamics Simulations of Linker Conformations
Given the complex interplay between linker flexibility and ternary complex stability, computational methods are invaluable tools for rational PROTAC design. Molecular dynamics (MD) simulations, in particular, provide atomic-level insights into the conformational behavior of PROTACs and their linkers, both free in solution and within the ternary complex. nih.govresearchgate.net
For a molecule derived from this compound, MD simulations can be used to explore the conformational space populated by the flexible -O-C3- linker. Such simulations can predict the linker's preferred conformations (e.g., extended, bent, or folded) in different environments, such as in aqueous solution or a less polar medium mimicking the cell membrane interior. acs.org Studies have shown that some PROTACs have a tendency to form folded conformations in solution due to intramolecular interactions, which could impact their ability to bind their respective protein targets. nih.gov
Within the context of a ternary complex, computational modeling can be used to dock the PROTAC into the binding sites of CRBN and a POI. Subsequent MD simulations can then assess the stability of the resulting complex and the dynamic behavior of the linker. nih.gov These simulations can reveal whether the linker is sufficiently long and flexible to bridge the two proteins effectively without strain. They can also identify key interactions between the linker and the protein surfaces that may contribute to the stability and cooperativity of the complex. nih.gov For example, modeling was used to suggest that an alkyl linker in one PROTAC engaged in specific hydrophobic interactions, while a PEG linker in another adopted a more linear conformation, leading to different selectivity profiles. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy, often used in conjunction with MD simulations, serves as a powerful experimental technique to validate the computationally predicted conformational ensembles of flexible molecules like PROTACs. acs.orgacs.org The combination of simulation and experimental data provides a robust understanding of linker behavior.
The following table outlines key parameters and insights derived from computational studies of PROTAC linkers.
| Computational Method | Parameter/Insight | Relevance to this compound Based PROTACs |
| Molecular Dynamics (MD) Simulations | Linker conformational ensemble (e.g., end-to-end distance, radius of gyration). | Predicts the range of shapes and sizes the linker can adopt, assessing its ability to span the CRBN-POI distance. nih.govacs.org |
| Steered MD / Umbrella Sampling | Free energy profiles of ternary complex formation or dissociation. | Quantifies the stability of the ternary complex and the energetic barriers involved, helping to understand binding kinetics. nih.gov |
| Docking and MD | Prediction of ternary complex structure and key interactions. | Visualizes how the PROTAC orients the two proteins and identifies potential stabilizing or destabilizing interactions involving the linker. nih.gov |
| Solvent Effects in Simulations | Conformational preferences in different solvents (e.g., water vs. chloroform). | Provides insight into how the linker behaves in different biological environments, which can affect cell permeability and target engagement. acs.org |
By leveraging these computational approaches, researchers can move beyond a trial-and-error approach to linker design and make more informed decisions to accelerate the development of optimized PROTACs derived from building blocks like this compound. nih.gov
Synthetic Methodologies for Thalidomide O C3 Oh and Analogues
Strategies for Phthalimide-Glutarimide Core Synthesis
The synthesis of the fundamental thalidomide (B1683933) structure, which consists of a phthalimide (B116566) ring linked to a glutarimide (B196013) ring, is the initial and critical phase in producing Thalidomide-O-C3-OH. The classical and most common approach involves the condensation of a phthalic anhydride (B1165640) derivative with a glutamine or glutamic acid derivative, followed by a cyclization step. sphinxsai.comencyclopedia.pub
One established method begins with the reaction of L-glutamine with phthalic anhydride in a solvent like dimethylformamide (DMF) to produce N-phthaloyl-L-glutamine. sphinxsai.com This intermediate is then subjected to a cyclization reaction to form the glutarimide ring. A variety of cyclizing agents can be employed, with carbonyldiimidazole (CDI) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) being a modern and efficient choice. encyclopedia.pub This reaction is typically heated to reflux in a solvent like tetrahydrofuran (B95107) (THF). encyclopedia.pub
Alternative strategies include high-temperature melt reactions, for instance, by heating N-phthaloyl-DL-glutamic anhydride with urea. umich.edu While effective, these methods can require extensive purification. encyclopedia.pub Solid-phase synthesis has also been developed, which is particularly useful for creating libraries of thalidomide analogues. acs.orgnih.gov This technique involves attaching a starting material to a solid support (e.g., hydroxymethyl polystyrene resin), performing the synthetic steps, and then cleaving the final product from the resin. acs.org
Below is a table summarizing various approaches to the core synthesis:
Table 1: Comparison of Phthalimide-Glutarimide Core Synthesis Strategies
| Starting Materials | Reagents/Conditions | Typical Yield | Reference |
|---|---|---|---|
| L-Glutamine, Phthalic Anhydride | 1. DMF, 90-95°C2. Pivaloyl chloride, Et3N / Ethyl acetate | ~72% (step 1) | sphinxsai.com |
| N-Phthaloyl-DL-glutamic anhydride, Urea | Melt reaction, 170-180°C | 70-75% | umich.edu |
| L-Glutamine, N-Carbethoxyphthalimide | 1. Reaction in THF2. Carbonyldiimidazole (CDI), DMAP, Reflux | 50-70% | encyclopedia.pub |
Regioselective Functionalization Techniques for Linker Attachment
To synthesize this compound, the core structure must be functionalized at a specific position to allow for the attachment of the -O-C3-OH linker. The "O" in the name indicates the linker is attached via an oxygen atom, most commonly on the phthalimide ring. This is a preferred site for modification in the development of PROTACs (Proteolysis Targeting Chimeras) and other thalidomide conjugates. nih.govresearchgate.net
Regioselectivity is achieved by starting with a substituted phthalic anhydride. For an oxygen-linked derivative, a hydroxy-substituted phthalic anhydride, such as 3-hydroxyphthalic anhydride or 4-hydroxyphthalic anhydride, is an ideal starting material. nih.gov Condensing this substituted anhydride with 3-aminopiperidine-2,6-dione (B110489) (the pre-formed glutarimide portion) in a solvent like acetic acid directly yields a hydroxy-thalidomide analogue. nih.gov This hydroxyl group then serves as the anchor point for the subsequent coupling of the C3-OH linker.
Another strategy involves using a halo-substituted phthalic anhydride (e.g., 4-bromophthalic anhydride). nih.gov The resulting halo-thalidomide can then be subjected to nucleophilic substitution or cross-coupling reactions to introduce the desired linker.
Chemical Coupling Procedures for -O-C3-OH Moiety Integration
Once a regioselectively functionalized thalidomide core (e.g., 4-hydroxythalidomide) is obtained, the next step is the integration of the 3-hydroxypropyl (-C3-OH) chain via an ether linkage. This requires careful selection of coupling strategies and the use of protecting groups.
Esterification or Etherification Strategies
Given the target structure, etherification is the key reaction. The Williamson ether synthesis is a classic and viable method. This would involve reacting the hydroxylated thalidomide intermediate with a 3-carbon chain bearing a leaving group, such as 3-bromopropanol. However, since the linker itself has a terminal hydroxyl group, this group must be protected to prevent self-reaction or polymerization.
A more refined approach is the Mitsunobu reaction. nih.gov This reaction allows for the coupling of the phenolic hydroxyl group of the thalidomide core with a primary alcohol (in this case, propane-1,3-diol) under mild conditions. The reaction typically uses a phosphine (B1218219) reagent like triphenylphosphine (B44618) (PPh3) and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). One of the hydroxyl groups of propane-1,3-diol would react with the hydroxythalidomide, leaving the other terminal hydroxyl group intact. To ensure selectivity, a large excess of the diol can be used, or a monoprotected version of the diol could be employed.
Table 2: Etherification Strategies for Linker Integration
| Reaction | Key Reagents | Description | Reference |
|---|---|---|---|
| Williamson Ether Synthesis | Base (e.g., K2CO3, NaH), 3-halo-1-propanol (protected) | A two-step process involving deprotonation of the hydroxy-thalidomide followed by nucleophilic attack on the alkyl halide. Requires protection of the linker's terminal -OH. | General |
Protecting Group Chemistry in Multi-step Syntheses
The use of protecting groups is essential to prevent unwanted side reactions involving the terminal hydroxyl group of the C3 linker during the coupling process. jocpr.com The choice of protecting group is critical and must be stable to the coupling conditions but easily removable without affecting the rest of the molecule. jocpr.com
For the terminal alcohol of the linker, common protecting groups include:
Silyl (B83357) ethers: Such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS). These are installed using the corresponding silyl chloride and a base (e.g., imidazole). They are robust but can be selectively removed under acidic conditions or with a fluoride (B91410) source (e.g., tetrabutylammonium (B224687) fluoride, TBAF).
Benzyl (B1604629) ether (Bn): Installed using benzyl bromide (BnBr) with a base. This group is very stable to a wide range of conditions but is readily removed by catalytic hydrogenation, a process that typically does not affect the thalidomide core.
The synthetic sequence would thus involve:
Protection of the terminal hydroxyl group of the linker precursor (e.g., 3-bromopropanol).
Coupling of the protected linker to the hydroxy-thalidomide core.
Deprotection of the terminal hydroxyl group to yield the final product, this compound.
Purification and Analytical Characterization Techniques for Research Materials
After synthesis, the crude product must be purified to a high degree for research use. Standard laboratory techniques are employed for this purpose. The purity is then confirmed using various analytical methods. researchgate.net
Purification Techniques:
Column Chromatography: This is the most common method for purifying organic compounds. The crude product is passed through a column of silica (B1680970) gel or alumina, and a solvent system is used to separate the desired compound from impurities and unreacted starting materials.
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for achieving high purity. umich.edu For thalidomide and its analogues, solvents like ethanol (B145695) or DMSO-water mixtures may be effective. umich.edugoogle.com
Analytical Characterization: The identity and purity of the final this compound product are confirmed using a suite of analytical techniques. umich.eduresearchgate.net
Table 3: Analytical Techniques for Characterization
| Technique | Purpose | Expected Observations for this compound |
|---|---|---|
| NMR Spectroscopy (¹H, ¹³C) | Structural Elucidation | Signals corresponding to the phthalimide and glutarimide protons, as well as characteristic peaks for the -O-CH₂-CH₂-CH₂-OH linker. |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | A molecular ion peak corresponding to the exact mass of the compound (C₁₆H₁₆N₂O₆, MW: 348.31 g/mol ). |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | A single major peak indicating the purity of the compound, often greater than 98% for research-grade material. google.com |
| Melting Point | Purity and Identification | A sharp, defined melting point range indicates high purity. |
Scalability Considerations for Research-Grade Production
Transitioning a synthetic route from a laboratory scale to a larger, research-grade production (grams to kilograms) requires consideration of several factors.
Reaction Conditions: High-temperature melt reactions are often difficult to scale up safely and require specialized equipment. encyclopedia.pub Solution-phase reactions at or near room temperature are generally preferred.
Purification Efficiency: Column chromatography can be time-consuming and solvent-intensive on a large scale. Developing a robust crystallization procedure is often critical for efficient and scalable purification.
Safety: The toxicity and handling requirements of all reagents and intermediates must be carefully evaluated. For example, reagents like DEAD are known to be hazardous.
For this compound, a scalable route would likely favor a solution-phase synthesis using readily available starting materials, employ a purification strategy based on crystallization, and use protecting groups that are efficient to both install and remove.
Molecular Mechanisms of Action As a Cereblon E3 Ligase Ligand
Binding Affinity and Specificity to Cereblon (CRBN)
The interaction between Thalidomide-O-C3-OH and CRBN is highly specific, driven by the core thalidomide (B1683933) structure. The added -O-C3-OH linker is typically positioned to be solvent-exposed, allowing for conjugation without disrupting the primary binding event. nih.gov
Structural studies of thalidomide and its analogs in complex with CRBN have elucidated the precise nature of their interaction. mdpi.comacs.org The binding is primarily mediated by the glutarimide (B196013) ring of the thalidomide scaffold. This ring fits snugly into a hydrophobic pocket within the C-terminal thalidomide-binding domain (TBD) of CRBN. mdpi.combinasss.sa.cr This pocket is notably formed by three tryptophan residues (Trp380, Trp386, and Trp400). binasss.sa.cr
Key interactions that stabilize the complex include hydrogen bonds between the glutarimide carbonyls and the amide group with the peptide backbone of CRBN residues, such as His378 and Trp380. nih.govbinasss.sa.cr In contrast, the phthalimide (B116566) portion of the molecule is largely exposed to the solvent, which is the structural feature exploited for adding linkers like the -O-C3-OH chain in PROTAC design. mdpi.comnih.gov This solvent exposure allows the core thalidomide structure to anchor to CRBN, while the linker extends outwards to tether a separate ligand for a target protein. It is also established that the (S)-enantiomer of thalidomide exhibits a significantly higher binding affinity for CRBN compared to the (R)-enantiomer, by a factor of approximately 10-fold. researchgate.net
A variety of biophysical techniques have been employed to quantify the binding affinity of thalidomide-based ligands to CRBN. Methods such as AlphaScreen, competitive MicroScale Thermophoresis (MST), and Time-Resolved Fluorescence Energy Transfer (TR-FRET) are used to determine binding constants (K_d) or inhibitory concentrations (IC50). guidetopharmacology.orgresearchgate.net
Thalidomide itself binds to CRBN with an affinity in the micromolar range. Its more potent derivatives, lenalidomide (B1683929) and pomalidomide (B1683931), exhibit stronger binding. The binding of these compounds to the CRBN-DDB1 complex has been quantified, showing a clear structure-activity relationship where small modifications can significantly impact affinity. researchgate.net
Table 1: Comparative Binding Affinities of Thalidomide and Analogs to the CRBN-DDB1 Complex
Data sourced from multiple studies and compiled for comparison. researchgate.netmedchemexpress.com
Modulation of the CRBN E3 Ubiquitin Ligase Complex Activity
The binding of this compound to CRBN does not inhibit the E3 ligase complex but rather modulates its function, acting as an allosteric effector that re-directs its activity. frontiersin.orgresearchgate.net
The CRL4^CRBN^ complex consists of the scaffold protein Cullin 4 (CUL4), the RING-box protein 1 (RBX1), and the adaptor protein DDB1, which links CRBN to the complex. nih.govguidetopharmacology.org The binding of a thalidomide-based ligand to CRBN induces a conformational change in the substrate receptor. researchgate.net This allosteric modulation stabilizes the complex and enhances its ability to recruit new protein substrates. acs.orgresearchgate.net Cryo-electron microscopy studies have shown that ligand binding can promote a "closed" conformation of CRBN, which is more effective at recruiting neosubstrates. binasss.sa.cr This structural change is fundamental to the altered function of the entire E3 ligase assembly.
The most critical consequence of ligand binding is the induction of a new binding surface on CRBN. jci.orgrsc.org This new surface recognizes and binds proteins that are not endogenous substrates of CRBN, termed "neosubstrates." nih.govfrontiersin.org this compound, through its thalidomide core, acts as a "molecular glue" that facilitates this novel protein-protein interaction between CRBN and a neosubstrate. jci.orgrsc.org
The specific chemical structure of the ligand can influence the profile of recruited neosubstrates. nih.govresearchgate.net For thalidomide and its close analogs, well-characterized neosubstrates include:
IKZF1 (Ikaros) and IKZF3 (Aiolos): These are lymphoid transcription factors whose degradation is central to the anti-myeloma activity of these drugs. guidetopharmacology.orgjci.org
SALL4: A transcription factor whose degradation has been linked to the teratogenic effects of thalidomide. nih.govjci.org
GSPT1: A translation termination factor degraded by certain advanced thalidomide derivatives. frontiersin.orgportlandpress.com
p63: A transcription factor involved in development, also identified as a neosubstrate linked to teratogenicity. nih.gov
The recognition of these neosubstrates often involves a specific structural motif, such as a C2H2 zinc finger domain, which contains a key glycine (B1666218) residue within a β-hairpin loop that fits into the drug-induced binding interface. rsc.orgrsc.org
Downstream Proteasomal Degradation Pathways
Once a neosubstrate is bound to the this compound-CRBN complex, it is brought into close proximity to the E3 ligase machinery. This initiates a cascade of events leading to its destruction.
The CRL4^CRBN^ complex, activated by the bound ligand and neosubstrate, recruits an E2 ubiquitin-conjugating enzyme that is loaded with ubiquitin. jci.org The E3 ligase then catalyzes the transfer of ubiquitin molecules from the E2 enzyme to specific lysine (B10760008) residues on the surface of the neosubstrate. jci.org This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a degradation signal. frontiersin.org
Proteins tagged with polyubiquitin chains are recognized by the 26S proteasome, a large protein complex that functions as the cell's primary machinery for protein degradation. frontiersin.org The proteasome unfolds the tagged neosubstrate and proteolytically cleaves it into small peptides, effectively eliminating it from the cell. This targeted degradation of key proteins, such as transcription factors, results in the ultimate pharmacological effects of the compound. jci.orgnih.gov
Ubiquitin Tagging of Neo-Substrates
Upon formation of the ternary complex between this compound, CRBN, and a neo-substrate, the CRL4^CRBN^ E3 ligase facilitates the transfer of ubiquitin (Ub) molecules to the neo-substrate. cellgs.comrug.nl This process, known as ubiquitination or ubiquitin tagging, involves a cascade of enzymatic reactions. Initially, an E1 activating enzyme activates ubiquitin in an ATP-dependent manner. The activated ubiquitin is then transferred to an E2 conjugating enzyme. Finally, the E3 ligase, in this case, the this compound-bound CRL4^CRBN^ complex, recruits the charged E2 enzyme and catalyzes the transfer of ubiquitin to specific lysine residues on the neo-substrate. rug.nlnih.gov The formation of a polyubiquitin chain, typically linked through lysine 48 (K48), on the neo-substrate serves as a degradation signal. nih.gov
Research has identified several neo-substrates targeted for degradation by thalidomide and its derivatives. These include the Ikaros family of zinc finger transcription factors, IKZF1 (Ikaros) and IKZF3 (Aiolos), which are crucial for the survival of multiple myeloma cells. rug.nlsmolecule.comnih.gov More recently, studies have identified other neo-substrates, such as ZNF276 and WIZ, which are implicated in the anti-angiogenic effects of thalidomide. researchgate.net The specific hydroxylation pattern of this compound is thought to influence its distinct biological properties and its ability to selectively recruit certain proteins for degradation.
Role in 26S Proteasome-Mediated Protein Turnover
The polyubiquitinated neo-substrate is subsequently recognized and degraded by the 26S proteasome, a large multi-protein complex responsible for protein turnover in eukaryotic cells. rug.nlnih.gov The 19S regulatory particle of the proteasome recognizes the polyubiquitin chain, unfolds the substrate, and translocates it into the 20S core particle, where it is broken down into small peptides. mdpi.com This targeted protein degradation is a key mechanism through which this compound exerts its biological effects. By hijacking the ubiquitin-proteasome system, the compound can effectively eliminate proteins that contribute to disease pathology. nih.gov Importantly, the this compound molecule itself is not degraded in this process and can act catalytically to induce the degradation of multiple neo-substrate molecules. cellgs.com
Mechanistic Differentiation from Other IMiDs in PROTAC Applications
This compound is a derivative of thalidomide and belongs to the class of immunomodulatory imide drugs (IMiDs), which also includes lenalidomide and pomalidomide. frontiersin.orgbiorxiv.org While all these molecules function by binding to CRBN, there are mechanistic nuances that differentiate them, particularly in the context of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that consist of a ligand for an E3 ligase (like this compound), a linker, and a ligand for a target protein of interest (POI), designed to induce the degradation of the POI. mdpi.commedchemexpress.com
The choice of the IMiD ligand in a PROTAC can significantly influence its efficacy and properties. For instance, lenalidomide-based PROTACs are sometimes favored due to their improved physicochemical properties and higher metabolic stability compared to thalidomide-based counterparts. frontiersin.org The specific chemical structure of the IMiD, including modifications like the hydroxyl group in this compound, can alter the binding affinity for CRBN and the conformation of the resulting ternary complex. This, in turn, can affect the efficiency of neo-substrate ubiquitination and degradation.
Furthermore, different IMiDs can induce the degradation of different sets of neo-substrates. While there is overlap, such as the degradation of IKZF1 and IKZF3, some substrates are preferentially degraded by specific IMiDs. nih.govbiorxiv.org This differential substrate specificity offers opportunities for developing more selective PROTACs. The linker attachment point on the IMiD scaffold is also a critical determinant of PROTAC activity. The hydroxyl group on this compound provides a potential site for linker attachment that differs from the typical points used for thalidomide or lenalidomide, potentially influencing the orientation of the recruited target protein and the efficiency of its degradation. medchemexpress.com
Structure Activity Relationship Sar Studies of Thalidomide O C3 Oh Linkers
Influence of Linker Length and Flexibility on PROTAC Efficacy
The linker's length and conformational flexibility are paramount in dictating the success of a PROTAC. It must be long enough to bridge the POI and the E3 ligase without inducing significant steric strain, yet not so long that it fails to promote effective protein-protein interactions necessary for ubiquitination. cellgs.com
The optimal linker length is highly dependent on the specific POI and the geometry of the ternary complex. A linker that is too short can cause steric hindrance, preventing the simultaneous binding of the PROTAC to the target and the E3 ligase. creative-biolabs.com Conversely, an excessively long linker may not effectively bring the two proteins into the required proximity for efficient ubiquitin transfer. cellgs.com
Systematic studies have demonstrated the critical nature of linker length. For instance, in the development of PROTACs targeting Hematopoietic Prostaglandin D2 Synthase (H-PGDS), a linker-less design (direct conjugation) was found to be highly effective, emphasizing that for some protein pairs, minimal separation is optimal. nih.gov In another study targeting Hematopoietic Progenitor Kinase 1 (HPK1), a PROTAC incorporating a C3-carbon chain within a rigid azetidine (B1206935) ring (Compound C3 ) showed the most potent degradation activity. Extending the linker by even one carbon atom led to a slight reduction in efficacy, while significant elongation resulted in a substantial loss of activity. acs.org This highlights a defined optimal length for productive ternary complex formation.
Similarly, in the context of Bruton's Tyrosine Kinase (BTK) PROTACs, the attachment position on the phthalimide (B116566) ring, which alters the effective linker vector, showed that a C5-substituted derivative was more potent than a C4-substituted one with the same linker, indicating the nuanced relationship between linker length, attachment point, and activity. nih.gov
| PROTAC Target | Linker Composition/Length | Degradation Potency (DC₅₀) | Key Finding | Reference |
| HPK1 | Azetidine ring linker (contains C3 chain) | 21.26 nM | The C3-containing rigid ring was the most potent in the series. | acs.org |
| HPK1 | Piperidine (B6355638) ring linker (contains C4 chain) | 33.9 nM | Adding one carbon to the ring linker slightly reduced activity. | acs.org |
| HPK1 | Extended PEG linker | >10 µM | Excessive linker elongation abolished degradation activity. | acs.org |
| BTK | C5-pomalidomide substitution | 11.6 nM | C5-substitution was more effective than C4. | nih.gov |
| BTK | C4-pomalidomide substitution | 90.1 nM | C4-substitution resulted in lower potency. | nih.gov |
Linker flexibility plays a crucial role in PROTAC efficacy. Highly flexible linkers, such as simple alkyl or polyethylene (B3416737) glycol (PEG) chains, are synthetically accessible and can adopt multiple conformations to facilitate ternary complex formation. creative-biolabs.comwindows.net However, this flexibility can come with an entropic penalty upon binding and may increase susceptibility to oxidative metabolism. creative-biolabs.comexplorationpub.com
Introducing rigid elements like cycloalkanes, phenyl rings, or alkynes into the linker can constrain its conformation. cellgs.comwindows.net This pre-organization can reduce the entropic cost of ternary complex formation and lead to improved stability and pharmacokinetic properties. acs.org For example, replacing a flexible amine linkage in a BET degrader with a rigid ethynyl (B1212043) group resulted in a highly potent PROTAC with picomolar activity. nih.gov
| Linker Type | Advantages | Disadvantages | Representative PROTAC Example | Reference |
| Flexible (Alkyl/PEG) | Synthetically accessible; conformational freedom to achieve binding. | Potential entropic penalty; may have higher metabolic liability. | dBET1 (BET degrader) | nih.govnih.gov |
| Rigid (Cycloalkane/Aromatic/Alkyne) | Pre-organizes conformation; can improve metabolic stability and PK properties; may form new protein-protein contacts. | Can introduce unfavorable bond angles; may restrict necessary conformational adjustments. | QCA570 (BET degrader with ethynyl group) | nih.gov |
Role of the Terminal Hydroxyl Group in Conjugation Chemistry
The terminal hydroxyl group of the thalidomide-O-C3-OH linker is not merely a passive spacer element; it is a versatile chemical handle for the covalent attachment of the POI ligand, completing the synthesis of the heterobifunctional PROTAC molecule.
The primary alcohol of the -C3-OH linker is a nucleophile that can be leveraged in several common bioconjugation strategies. While it can directly participate in reactions, it is often chemically modified to enhance its reactivity or to enable different coupling chemistries.
Common transformations include:
O-Alkylation: The hydroxyl group can be deprotonated with a mild base and reacted with a ligand containing a suitable electrophile, such as an alkyl halide, to form an ether linkage. diva-portal.org
Mitsunobu Reaction: This reaction allows for the coupling of the terminal alcohol with a nucleophilic partner, such as a phenolic or acidic group on the POI ligand, under mild conditions using reagents like triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD). diva-portal.org
Activation and Amide Coupling: The hydroxyl group can be converted into a more reactive functional group. For example, it can be oxidized to a carboxylic acid. medchemexpress.comlumiprobe.com This acid can then be activated (e.g., with HATU or EDC) and coupled with a primary or secondary amine on the POI ligand to form a stable amide bond.
Conversion to an Azide (B81097): The hydroxyl group can be converted to an azide, which enables highly efficient and bioorthogonal "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), with an alkyne-functionalized POI ligand. rsc.org
This chemical versatility allows for a modular approach to PROTAC synthesis, enabling the rapid generation of libraries with different POI ligands attached to the same thalidomide-O-C3-linker core for SAR studies. nih.gov
The this compound linker contains both a hydrophobic alkyl chain (C3) and a polar functional group (-OH). The alkyl portion contributes to the lipophilicity, which can aid in membrane permeability, while the terminal hydroxyl group can increase hydrophilicity and aqueous solubility through hydrogen bonding with water. nih.gov
Optimizing the linker is key to balancing these properties. Hydrophobic linkers can lead to poor water solubility, whereas highly polar linkers like long PEG chains can sometimes hinder cell permeability. cellgs.comwindows.net In a preclinical study of HPK1 degraders, a PROTAC (C3 ) containing a rigid, nitrogen-containing heterocyclic linker demonstrated not only potent degradation but also exceptional oral bioavailability (F = 81.7%) in rats. acs.org This highlights that the incorporation of heteroatoms, such as the oxygen in a hydroxyl group or nitrogen in a heterocycle, can favorably impact pharmacokinetic properties by modulating polarity and solubility.
| Compound | Linker Feature | Oral Bioavailability (F%) in Rat | Cₘₐₓ (ng/mL) | Key Finding | Reference |
| C3 | Rigid azetidine ring | 81.7% | 10,900 | Rigid linker with heteroatom provided excellent oral exposure. | acs.org |
| C4 | Rigid piperidine ring | 11.4% | 1,483 | A different rigid linker showed significantly lower bioavailability. | acs.org |
| C6 | Rigid piperidine ring | 34.1% | 4,213 | Demonstrates high sensitivity of PK to minor structural linker changes. | acs.org |
Impact of Phthalimide Substitutions on CRBN Engagement
While the glutarimide (B196013) ring of thalidomide (B1683933) is essential for binding deep within a pocket on CRBN, the phthalimide ring is more solvent-exposed, making it an ideal site for modification. nih.govnih.gov Substitutions on the phthalimide ring can have profound effects, not on CRBN binding itself, but on the recruitment of neo-substrates, thereby offering a powerful strategy to fine-tune a PROTAC's activity and selectivity.
Crystal structures reveal that the C4 and C5 positions of the phthalimide ring are particularly critical. nih.govnih.gov The C4 position often makes contact with the recruited protein of interest, while the C5 position is oriented towards the neo-substrate's zinc finger (ZF) domain. nih.govresearchgate.net
This understanding has been exploited to engineer PROTACs with reduced off-target effects. Many of thalidomide's biological activities, including the degradation of transcription factors like IKZF1 and IKZF3, are considered off-targets in the context of a specific PROTAC. By introducing bulky substituents at the C5 position of the phthalimide, a steric clash or "bump" can be created that prevents the binding of these endogenous neo-substrates, effectively "bumping them off" without disrupting the PROTAC's ability to bind CRBN and recruit its intended POI. nih.govresearchgate.netbiorxiv.org In contrast, small substituents at the C4 position can be crucial for promoting productive ternary complex formation with the desired target. nih.gov For instance, a study showed that a C5-amino modification on thalidomide diminished general degradation potency compared to pomalidomide (B1683931) (which has a C4-amino group), supporting the hypothesis that C5 modifications can be used to eliminate off-target activity. researchgate.net
| Phthalimide Substitution | Position | Effect on Ternary Complex | Consequence for PROTAC Design | Reference |
| Amino (-NH₂) | C4 | Forms key hydrogen bonds with certain neo-substrates (e.g., IKZF1). | Often required for potent degradation of specific targets; present in pomalidomide. | nih.govnih.gov |
| Amino (-NH₂) | C5 | Creates steric hindrance for endogenous zinc-finger neo-substrates. | Reduces off-target degradation of proteins like IKZF1/3, potentially increasing safety. | nih.govresearchgate.net |
| Methyl (-CH₃) | C5 | Less effective at promoting Ikaros degradation compared to C4-amino. | Can be used to modulate neo-substrate specificity. | nih.gov |
| Large Substituents | C5 / C6 | Generally less effective in promoting degradation of endogenous neo-substrates. | Provides a vector to reduce off-target effects while maintaining CRBN binding. | nih.gov |
Comparative Analysis of Different Linker Chemistries on Cereblon-mediated Degradation
The chemical nature of the linker connecting the protein of interest (POI) ligand and the E3 ligase ligand in a Proteolysis-Targeting Chimera (PROTAC) is a critical determinant of the efficacy and selectivity of target protein degradation. In the context of Cereblon (CRBN)-recruiting PROTACs, extensive research has focused on optimizing linker composition to enhance the formation of a stable and productive ternary complex (POI-PROTAC-CRBN), which is a prerequisite for efficient ubiquitination and subsequent proteasomal degradation of the target protein. This section provides a comparative analysis of different linker chemistries, with a focus on how they influence CRBN-mediated degradation.
A key aspect of linker chemistry is the point of attachment to the CRBN ligand, typically a derivative of thalidomide. Studies have shown that the position of linker conjugation on the thalidomide moiety can dramatically affect the degradation of neosubstrates. For instance, attaching linkers at position 5 of the phthalimide unit has been shown to reduce the degradation of the neosubstrate Ikaros (IKZF1). nih.gov
Comparative Degradation Efficacy of Ether-Linked vs. Other Linker Chemistries
The introduction of ether functionalities into the linker, such as in the case of this compound, represents a specific chemical strategy to modulate PROTAC properties. Ether-containing linkers, particularly PEG chains, are often used to improve solubility and cell permeability. However, the impact of an ether linkage directly connected to the thalidomide core compared to other linker types, such as alkyl or amide linkages, has been a subject of investigation.
Research comparing different E3 ligase ligands and linkers for the degradation of the METex14Δ protein revealed that an ether-linked thalidomide, when compared to pomalidomide and lenalidomide (B1683929) with the same linker, resulted in a progressive loss of degradation activity. rsc.org This suggests that the nature of the CRBN ligand itself, in combination with the specific linker chemistry, plays a crucial role in degradation efficacy.
In a study focused on developing degraders for soluble epoxide hydrolase (sEH), a PROTAC incorporating an ether-functionalized thalidomide derivative was synthesized and compared to an amide analogue. biorxiv.org Both the ether-linked and the amide-linked PROTACs demonstrated potent, concentration-dependent degradation of sEH, achieving a maximum degradation (Dmax) of 75% and 80%, respectively. biorxiv.org This indicates that for certain targets, an ether linkage can be as effective as a more conventional amide linkage in promoting CRBN-mediated degradation.
Conversely, a separate study investigating various linker attachment points on thalidomide found that alkylether compounds resulted in minimal degradation of the neosubstrate IKZF1 when compared to PROTACs with aminoalkyl or methylamino-acyl linkers. nih.gov This highlights the context-dependent nature of linker performance, where an ether linkage may be favorable for a primary target but less effective for off-target neosubstrates.
The following interactive table summarizes comparative data on the degradation efficiency of PROTACs with different linker chemistries that recruit Cereblon.
| Target Protein | CRBN Ligand | Linker Chemistry | Degradation Efficacy (Dmax or % Degradation) | Reference |
| sEH | Ether-functionalized thalidomide | Triazole-containing | Dmax = 75% | biorxiv.org |
| sEH | Ether-functionalized thalidomide | Amide-containing | Dmax = 80% | biorxiv.org |
| IKZF1 | Thalidomide | Aminoalkyl | Pronounced degradation | nih.gov |
| IKZF1 | Thalidomide | Methylamino-acyl | Pronounced degradation | nih.gov |
| IKZF1 | Thalidomide | Alkylether | Minimal degradation | nih.gov |
| METex14Δ | Ether-linked thalidomide | PEG | Less active than pomalidomide/lenalidomide | rsc.org |
These findings underscore the intricate structure-activity relationships (SAR) governing PROTAC-mediated protein degradation. The choice of linker chemistry, including the use of ether linkages as seen in this compound, must be carefully considered in the context of the specific POI and the desired degradation profile. While ether-linked thalidomide derivatives can be highly effective degraders for certain targets, their performance relative to other linker chemistries is not universal and requires empirical validation for each new POI. The interplay between the linker, the CRBN ligand, and the target protein ultimately dictates the stability and geometry of the ternary complex, which in turn governs the efficiency of Cereblon-mediated degradation.
Advanced Research Applications and Methodologies Utilizing Thalidomide O C3 Oh
Design and Synthesis of PROTACs with Varied Target Ligands
The design of PROTACs is a modular process involving an E3 ligase ligand, a linker, and a warhead that binds to the protein of interest. Thalidomide-O-C3-OH provides the first two components, with the linker's terminal hydroxyl group ready for attachment to a variety of warheads.
Application in Diverse Protein Degradation Platforms
This compound is a component used to create PROTACs that target a wide array of proteins for degradation. The thalidomide (B1683933) portion consistently engages the CRBN E3 ligase, a widely expressed ligase that is effective in degrading nuclear proteins. explorationpub.comnih.gov The versatility of the C3-OH linker allows for its conjugation to ligands targeting diverse protein classes, including kinases, bromodomains, and nuclear receptors. explorationpub.commedchemexpress.com
For instance, thalidomide-based PROTACs have been successfully developed to degrade proteins like the Bromo- and Extra-Terminal (BET) proteins, such as BRD4, which are implicated in cancer. explorationpub.comsciopen.com Other examples include the degradation of the Androgen Receptor (AR) in prostate cancer models and various kinases. sciopen.comaacrjournals.org The choice of the target ligand is what directs the PROTAC to a specific protein, while the thalidomide moiety ensures its recruitment to the CRBN E3 ligase for subsequent ubiquitination and degradation. explorationpub.comsciopen.com
Strategies for Constructing Bivalent PROTAC Molecules
The construction of a bivalent PROTAC molecule from this compound involves the chemical conjugation of the terminal hydroxyl group to a warhead targeting the POI. This is typically achieved through standard chemical reactions that form a stable covalent bond. The specific strategy depends on the functional groups available on the target protein ligand.
Common conjugation strategies include:
Ether Linkage: The hydroxyl group of this compound can be reacted with a ligand containing a good leaving group (e.g., a halide) to form an ether bond.
Ester Linkage: Esterification can be performed by reacting the hydroxyl group with a carboxylic acid on the target ligand, often activated by coupling agents.
Click Chemistry: The hydroxyl group can be functionalized into an azide (B81097) or alkyne, allowing for highly efficient and specific copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC) reactions with a correspondingly functionalized warhead. researchgate.net
The selection of the linkage chemistry is critical as the final linker structure, including its length, rigidity, and attachment points, significantly influences the formation and stability of the ternary complex (E3 ligase-PROTAC-POI) and, consequently, the degradation efficiency. explorationpub.comsciopen.com
In Vitro Mechanistic Assays for Protein Degradation
To confirm the mechanism of action of PROTACs synthesized using this compound, a series of in vitro assays are employed. These assays are designed to demonstrate that the PROTAC induces ubiquitination and subsequent degradation of the target protein in a proteasome-dependent manner.
Ubiquitination Assays and Proteasome Activity Measurement
Ubiquitination Assays: These assays directly measure the transfer of ubiquitin to the target protein. A common method is an in vitro ubiquitination assay using purified components: the target protein, the E3 ligase complex (CRBN/DDB1), ubiquitin, E1 and E2 enzymes, and the PROTAC. chemrxiv.org The reaction products are then analyzed by Western blot using antibodies against the target protein or ubiquitin to detect higher molecular weight bands corresponding to the ubiquitinated protein. nih.gov
Proteasome Activity Measurement: To confirm that degradation is proteasome-dependent, cells treated with the PROTAC are co-treated with a proteasome inhibitor, such as MG132. promega.com.au If the PROTAC-induced loss of the target protein is prevented in the presence of the proteasome inhibitor, it confirms that the degradation is mediated by the proteasome. nih.gov Western blotting is the standard method to measure the levels of the target protein in these experiments. aacrjournals.orgnih.gov
Protein-Protein Interaction Studies (e.g., Ternary Complex Formation)
The formation of a stable ternary complex between the E3 ligase, the PROTAC, and the target protein is a prerequisite for efficient degradation. nih.govaacrjournals.org Several biophysical techniques are used to study and quantify this interaction:
NanoBRET® Ternary Complex Assay: This is a live-cell assay that uses Bioluminescence Resonance Energy Transfer (BRET) to detect the proximity of the E3 ligase and the target protein. promega.com.au One protein is fused to a NanoLuc® luciferase and the other to a HaloTag® ligand. The formation of the ternary complex in the presence of the PROTAC brings the donor and acceptor molecules close enough for energy transfer to occur, generating a quantifiable signal. promega.com.au
AlphaLISA®: This bead-based immunoassay measures the formation of the ternary complex in a purified system. revvity.com One protein is captured on a donor bead and the other on an acceptor bead. When the PROTAC brings the two proteins together, the beads come into close proximity, allowing for the generation of a chemiluminescent signal upon laser excitation. revvity.com
Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI): These label-free techniques can measure the binding kinetics and affinity of the interactions between the PROTAC, the target protein, and the E3 ligase, confirming the formation of the ternary complex. nih.gov
The following table summarizes key in vitro assays for mechanistic studies:
Table 1: In Vitro Mechanistic Assays
| Assay Type | Purpose | Methodology | Typical Output |
|---|---|---|---|
| Ubiquitination Assay | To confirm PROTAC-induced ubiquitination of the target protein. | In vitro reaction with purified enzymes, PROTAC, and target protein, followed by Western blot. | Detection of higher molecular weight, poly-ubiquitinated forms of the target protein. |
| Proteasome Inhibition | To verify that degradation is proteasome-dependent. | Cell treatment with PROTAC +/- proteasome inhibitor (e.g., MG132), followed by Western blot. | Rescue of target protein levels in the presence of the inhibitor. |
| NanoBRET® | To quantify ternary complex formation in live cells. | BRET signal generated when NanoLuc®- and HaloTag®-fused proteins are brought into proximity by the PROTAC. | Increased BRET ratio indicating complex formation. promega.com.au |
| AlphaLISA® | To measure ternary complex formation in vitro. | Luminescent signal from donor and acceptor beads brought together by the PROTAC-mediated protein interaction. | Increased signal proportional to complex formation. revvity.com |
Preclinical In Vivo Models for Mechanistic Elucidation (Non-Clinical Outcomes)
To understand the mechanism of PROTACs in a whole organism, preclinical in vivo models, typically mouse models, are utilized. These studies are crucial for bridging the gap between in vitro data and potential clinical applications, focusing on pharmacokinetics (PK) and pharmacodynamics (PD). researchgate.netnih.gov
Humanized mouse models, which express human E3 ligases like CRBN, can provide more accurate predictions of how a PROTAC will function in human tissues, overcoming potential species differences in E3 ligase expression. drugdiscoverytrends.com Patient-derived xenograft (PDX) models, where human tumor tissue is implanted into mice, are also valuable for assessing the activity of PROTACs against human cancers in an in vivo setting. aacrjournals.org
Mechanistic elucidation in these models involves:
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: This involves measuring the concentration of the PROTAC in plasma and tissues over time (PK) and correlating it with the extent of target protein degradation (PD). aacrjournals.orgresearchgate.net This helps in understanding the exposure levels required to achieve significant protein knockdown.
Target Engagement and Degradation Measurement: Following administration of the PROTAC, tissue samples are collected at various time points. The levels of the target protein are then quantified, typically by Western blot or mass spectrometry, to confirm that the PROTAC is reaching its intended target and inducing degradation in the relevant tissues. aacrjournals.orgdrugdiscoverytrends.com
Biomarker Analysis: Changes in downstream biomarkers that are regulated by the target protein are also measured to confirm that the observed protein degradation leads to the expected biological consequences at a molecular level. aacrjournals.org
These non-clinical in vivo studies are essential for optimizing PROTAC properties and for building quantitative models that can help predict human responses. aacrjournals.orgresearchgate.net
Table 2: Mentioned Chemical Compounds
| Compound Name | Role/Type |
|---|---|
| This compound | CRBN Ligand-Linker Conjugate |
| Thalidomide | CRBN Ligand |
| Lenalidomide (B1683929) | CRBN Ligand, Immunomodulatory Drug |
| Pomalidomide (B1683931) | CRBN Ligand, Immunomodulatory Drug |
| BRD4 | Target Protein (BET family) |
| Androgen Receptor (AR) | Target Protein (Nuclear Receptor) |
| MG132 | Proteasome Inhibitor |
| JQ1 | BET Inhibitor (Warhead) |
| ARV-771 | VHL-based BET PROTAC |
| dBET1 | CRBN-based BET PROTAC |
| (S,S,S)-AHPC hydrochloride | Negative Control Compound |
| Nutlin-3 | MDM2 Ligand |
| CC-885 | CRBN Ligand, GSPT1 Degrader |
| GSPT1 | Neosubstrate of CRBN |
| IKZF1 | Neosubstrate of CRBN |
| IKZF3 | Neosubstrate of CRBN |
| CK1α | Neosubstrate of CRBN |
| SALL4 | Neosubstrate of CRBN |
| PLZF | Neosubstrate of CRBN |
Pharmacodynamic Markers of Protein Degradation
The efficacy of PROTACs derived from this compound is assessed through a variety of pharmacodynamic (PD) markers that confirm the degradation of the target protein and measure the downstream biological consequences. These methodologies are essential for the preclinical evaluation and optimization of novel degraders.
Direct Measurement of Target Protein Levels: The most direct indicator of a PROTAC's activity is the reduction in the quantity of the target protein. Western blotting is a cornerstone technique for this purpose, allowing for the semi-quantitative or quantitative analysis of protein levels in cell lysates after treatment with a PROTAC. rsc.orgnih.govlifesensors.com For a more high-throughput approach, the In-Cell Western assay, a plate-based quantitative immunofluorescent method, can be employed to efficiently screen and optimize PROTACs. nih.govnih.gov
Assessment of Target Ubiquitination: Since PROTACs function by inducing ubiquitination, directly measuring this post-translational modification is a key pharmacodynamic marker. promega.ca Various assay formats are available for this, including:
TR-FRET and AlphaLISA Assays: These are proximity-based assays that can be configured to detect the ubiquitination of a target protein. bpsbioscience.comthermofisher.com For instance, the PROTAC-Driven Ubiquitination Assay Kit for BET Bromodomains utilizes AlphaLISA® technology to measure the ubiquitination of BRD3 in the presence of a PROTAC and the CRBN complex. bpsbioscience.com
NanoBRET™ Ubiquitination Assays: This technology allows for the real-time measurement of target protein ubiquitination in living cells, providing kinetic data on the degradation process. promega.capromega.com
Global Proteomics and Off-Target Effects: Mass spectrometry-based proteomics provides an unbiased and comprehensive view of a PROTAC's effects on the entire proteome. nautilus.biomtoz-biolabs.com This powerful technique is used to:
Confirm the selective degradation of the intended target.
Identify any off-target proteins that are also degraded, which is crucial for assessing the selectivity and potential toxicity of the PROTAC. nautilus.bio
Analyze changes in protein expression in downstream pathways affected by the degradation of the target protein.
Downstream Pathway Modulation and Cellular Phenotypes: The degradation of a target protein is expected to modulate the signaling pathways in which it is involved. Therefore, monitoring downstream markers can serve as an indirect measure of PROTAC activity. For example, if the target is a kinase, assessing the phosphorylation status of its substrates can be a valuable PD marker. Furthermore, PROTAC-induced degradation of oncoproteins can lead to specific cellular outcomes, such as apoptosis, which can be quantified using various cell viability and apoptosis assays. thermofisher.com
Table 1: Methodologies for Assessing Pharmacodynamic Markers of Protein Degradation
| Methodology | Marker Assessed | Key Advantages | References |
| Western Blotting | Target protein levels | Direct, widely available | rsc.orgnih.govlifesensors.com |
| In-Cell Western | Target protein levels | Higher throughput than traditional Westerns | nih.govnih.gov |
| Ubiquitination Assays (TR-FRET, AlphaLISA, NanoBRET™) | Target protein ubiquitination | Mechanistic, can be adapted for high-throughput screening | bpsbioscience.compromega.cathermofisher.compromega.com |
| Mass Spectrometry-based Proteomics | Global protein levels | Unbiased, comprehensive, identifies off-targets | nautilus.biomtoz-biolabs.com |
| Apoptosis/Cell Viability Assays | Cellular phenotype | Measures functional outcome of protein degradation | thermofisher.com |
Tissue Distribution and Cellular Uptake in Research Models
The journey of a PROTAC from administration to its intracellular site of action is a critical factor influencing its efficacy. Understanding the tissue distribution and cellular uptake of PROTACs derived from this compound is a key area of research, often presenting challenges due to the unique physicochemical properties of these molecules.
Challenges in PROTAC Permeability: PROTACs are often large molecules with molecular weights that exceed the typical range for orally bioavailable drugs, a characteristic sometimes referred to as 'molecular obesity'. mdpi.com This, combined with a potentially high number of hydrogen bond donors and acceptors, can limit their passive diffusion across cell membranes. portlandpress.com Consequently, achieving sufficient intracellular concentrations for effective target degradation can be a hurdle.
Methods for Studying Cellular Uptake and Distribution: Several methodologies are employed to investigate how these molecules enter cells and where they localize:
Fluorescent Labeling: PROTACs can be conjugated with fluorescent dyes to visualize their uptake and subcellular distribution using techniques like fluorescence microscopy. researchgate.netrsc.org This allows for real-time imaging of PROTAC accumulation in living cells. rsc.orgnih.gov
Radiolabeling: For in vivo studies, PROTACs can be radiolabeled to track their biodistribution in animal models through imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).
Mass Spectrometry: Quantitative mass spectrometry can be used to measure the intracellular concentration of a PROTAC, providing a precise measure of its uptake. jst.go.jp
Strategies to Enhance Uptake and Tissue Targeting: To overcome the inherent permeability challenges, researchers are exploring various strategies:
Nanoparticle Delivery Systems: Encapsulating PROTACs within nanoparticles is a promising approach to improve their solubility, stability, and delivery to target tissues. mdpi.com
Antibody-PROTAC Conjugates: For enhanced tissue-specific delivery, PROTACs can be conjugated to antibodies that recognize cell-surface antigens specific to the target tissue, such as a tumor. frontiersin.org
Table 2: Research Models and Techniques for Studying PROTAC Distribution
| Research Area | Model/Technique | Purpose | References |
| Cellular Uptake | Live-cell fluorescence microscopy | Visualize real-time uptake and localization | researchgate.netrsc.org |
| Quantitative mass spectrometry | Measure intracellular PROTAC concentration | jst.go.jp | |
| In Vivo Distribution | Radiolabeling (PET, SPECT) | Track biodistribution in animal models | |
| Antibody-PROTAC conjugates | Target specific tissues (e.g., tumors) | frontiersin.org | |
| Permeability Enhancement | Linker modification | Improve physicochemical properties | nih.govjst.go.jpfrontiersin.org |
| Nanoparticle encapsulation | Enhance solubility and delivery | mdpi.com |
Crystallographic and Cryo-EM Studies of PROTAC-CRBN-Target Complexes
The formation of a stable ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase, is the cornerstone of PROTAC-mediated protein degradation. nih.gov Elucidating the three-dimensional structure of these complexes is paramount for understanding their mechanism of action and for the rational design of more potent and selective degraders. X-ray crystallography and cryo-electron microscopy (cryo-EM) have emerged as indispensable tools for visualizing these intricate molecular assemblies.
The Importance of Structural Biology in PROTAC Development: Structural studies of PROTAC-CRBN-target complexes provide invaluable insights into:
Binding Cooperativity: The PROTAC can induce new protein-protein interactions between the target and CRBN, which can lead to cooperative binding, where the affinity of the ternary complex is greater than the individual binary interactions. nih.gov Structural data can reveal the specific contacts that mediate this cooperativity.
Linker Conformation: The conformation adopted by the linker is critical for achieving a productive orientation of the target protein relative to the E3 ligase, allowing for efficient ubiquitin transfer. Crystal structures have shown that the linker often folds to facilitate optimal protein-protein interactions. nih.govresearchgate.net
Rational Design: By understanding the specific atomic interactions within the ternary complex, researchers can rationally design new PROTACs with optimized linkers and ligands to enhance potency and selectivity. nih.govtandfonline.com
Key Findings from Structural Studies: Numerous crystal and cryo-EM structures of CRBN-based PROTAC ternary complexes have been solved, providing a wealth of information. For example, the crystal structure of a PROTAC called dBET23 in a complex with the first bromodomain of BRD4 (BRD4(BD1)) and the DDB1-CRBN complex (PDB ID: 6BN7) revealed the molecular details of how the PROTAC brings the two proteins together. rcsb.org Another notable example is the crystal structure of the PROTAC CFT-1297 in a complex with a minimized CRBN construct and the second bromodomain of BRD4 (BRD4(BD2)) (PDB ID: 8RQ9), which further aids in the structure-based design of next-generation CRBN-based therapeutics. rcsb.orgpdbj.org
Computational modeling, often guided by existing crystal structures, is also used to predict the structures of new ternary complexes, helping to prioritize the synthesis of the most promising PROTAC candidates. promegaconnections.comnih.gov
Challenges and Advances in Structural Characterization: Characterizing these ternary complexes can be challenging due to their potentially dynamic and transient nature. nanoimagingservices.combiorxiv.org However, advances in both X-ray crystallography and cryo-EM are making it increasingly feasible to obtain high-resolution structures. tandfonline.comnanoimagingservices.com Cryo-EM is particularly well-suited for studying large, flexible complexes that may be difficult to crystallize. tandfonline.comnanoimagingservices.com
Table 3: Examples of Solved PROTAC-CRBN-Target Ternary Complex Structures
| PDB ID | PROTAC | Target Protein | E3 Ligase Component | Resolution (Å) | Method | References |
| 6BN7 | dBET23 | BRD4(BD1) | DDB1-CRBN | 3.50 | X-ray Diffraction | rcsb.org |
| 6BOY | dBET6 | BRD4(BD1) | CRBN | Not specified in provided context | X-ray Diffraction | promegaconnections.comnih.gov |
| 8RQ9 | CFT-1297 | BRD4(BD2) | CRBN-midi | 2.91 | X-ray Diffraction | rcsb.orgpdbj.org |
Emerging Concepts and Future Research Trajectories for Thalidomide O C3 Oh Derivations
Development of Next-Generation Cereblon Ligands with Tunable Specificity
The foundational role of thalidomide (B1683933) and its analogs, such as pomalidomide (B1683931) and lenalidomide (B1683929), in recruiting CRBN is well-established. google.comgoogle.com However, a significant research trajectory focuses on creating next-generation ligands with tailored properties. The goal is to modulate the binding affinity and specificity for CRBN, potentially overcoming the limitations of current immunomodulatory imide drugs (IMiDs), which are known for their inherent instability and potential to degrade unintended "neosubstrate" proteins like IKZF1, IKZF3, and SALL4. acs.orgnih.govuniprot.orgelifesciences.org
Researchers are exploring novel scaffolds that move beyond the traditional glutarimide (B196013) structure to enhance chemical stability and reduce off-target effects. For instance, phenyl glutarimides and the more recent phenyl dihydrouracil (B119008) (PD) based ligands have shown improved stability and retained CRBN affinity. acs.orgnih.govacs.org Another approach involves subtle modifications to the thalidomide core, such as fluorination, which can increase binding affinity. acs.org
Furthermore, structural biology is playing a pivotal role. Cryo-electron microscopy (cryo-EM) and X-ray crystallography studies are revealing how different ligands can induce distinct conformational changes in CRBN. biorxiv.org This knowledge is crucial for the rational design of new ligands that can fine-tune the surface of CRBN to either enhance recruitment of desired targets or avoid the recruitment of proteins associated with adverse effects. biorxiv.orgfmi.ch The development of ligands that can selectively engage mutated or specific forms of CRBN is also an active area of investigation to create highly precise therapeutics.
Exploration of Alternative Linker Technologies for Enhanced Degradation
The linker component of a PROTAC, which connects the CRBN ligand to the target protein binder, is not merely a passive spacer but a critical determinant of degradation efficacy. Research is increasingly focused on moving beyond simple alkyl or polyethylene (B3416737) glycol (PEG) chains to develop "functional linkers" that optimize the formation and stability of the ternary complex (Target Protein-PROTAC-CRBN).
Key areas of exploration include:
Linker Rigidity and Composition : The flexibility of the linker affects the conformational dynamics of the ternary complex. While flexible linkers like PEG can enhance solubility, more rigid structures, such as those based on cycloalkanes or triazoles, can pre-organize the PROTAC into a conformation that is more favorable for binding, a concept known as "bioactive conformation". windows.net The use of "click chemistry" has significantly simplified the synthesis of these more complex linkers. windows.net
Linker Attachment Points : The point at which the linker is attached to both the CRBN ligand (like Thalidomide-O-C3-OH) and the target protein ligand is crucial. mdpi.com Optimizing these connection points can dramatically impact the geometry of the ternary complex and, consequently, the efficiency of ubiquitin transfer to the target protein. mdpi.com
| Linker Type | Primary Characteristic | Impact on PROTAC Function | Reference |
|---|---|---|---|
| Alkyl Chains | Flexible, Hydrophobic | Improves membrane permeability but may have solubility issues. | mdpi.com |
| PEG Chains | Flexible, Hydrophilic | Increases solubility and biocompatibility. | mdpi.com |
| Triazole-based | Rigid | Can improve ternary complex stability through defined geometry. | windows.net |
| Cycloalkane-based | Rigid | Restricts conformational flexibility, potentially favoring a bioactive conformation. | windows.net |
Integration into Multivalent Degradation Systems
The standard PROTAC is a bivalent molecule. A forward-looking research area is the development of multivalent degradation systems. These more complex architectures aim to achieve therapeutic effects that are not possible with simple bivalent degraders. Examples include Y-shaped or tri-functional PROTACs that could simultaneously engage multiple targets or components of a protein complex.
This approach could be used to:
Target Protein Complexes : Degrade an entire protein complex by targeting one or more of its subunits.
Enhance Avidity : Increase the binding strength and specificity for the target by engaging it at multiple points.
Degrade Multiple Proteins : Create degraders that can simultaneously target two distinct disease-causing proteins, potentially offering a powerful combination therapy in a single molecule.
The design principles for these systems are still emerging, but they leverage the modular nature of PROTACs, where a this compound-derived CRBN-recruiting module can be combined with multiple target-binding ligands through advanced linker technologies.
Computational Design and Predictive Modeling of Novel Degrader Architectures
The rational design of effective PROTACs is challenging due to the large number of variables (CRBN ligand, target ligand, linker type, length, and attachment points) and the complex dynamics of ternary complex formation. researchgate.net Consequently, computational methods are becoming indispensable for accelerating the design-build-test-learn cycle. mdpi.com
Model Ternary Complexes : Predict the three-dimensional structure of the target-PROTAC-E3 ligase complex. biorxiv.orgacs.org Methods like molecular docking and molecular dynamics (MD) simulations help visualize the protein-protein interactions and assess the stability of the complex. biorxiv.orgnih.gov
Predict Degradation Efficacy : Machine learning and deep learning models, such as DeepPROTACs, are being trained on existing datasets to predict the degradation potential of a novel PROTAC design before it is synthesized. researchgate.netmdpi.com These models can analyze patterns across vast chemical space to identify promising candidates. nih.gov
Automate De Novo Design : End-to-end pipelines like PROTACable aim to automate the entire design process, from deconstructing a PROTAC into its building blocks to sampling linker conformations and predicting the activity of newly designed molecules. biorxiv.org
These in silico methods reduce the reliance on costly and time-consuming experimental screening, allowing researchers to focus on synthesizing only the most promising candidates derived from scaffolds like this compound. researchgate.netnih.gov
Application in Chemical Probe Development for Uncharacterized Proteins
Beyond their therapeutic potential, derivatives of this compound are valuable tools for basic research. They can be used to create chemical probes to study the function of proteins, particularly those considered "undruggable" because they lack a functional active site for traditional inhibitors to bind. frontiersin.orgacs.orgdana-farber.org
By attaching a ligand for an uncharacterized or understudied protein to a thalidomide-based CRBN recruiter, researchers can:
Validate Protein Function : Induce the degradation of a specific protein and observe the resulting cellular phenotype, thereby elucidating the protein's function.
Identify New Drug Targets : Demonstrate that the degradation of a particular protein has a desirable effect (e.g., cell death in cancer), validating it as a target for future drug development.
Probe the Ubiquitin System : Use these molecules to study the intricacies of the CRBN E3 ligase complex and the broader ubiquitin-proteasome system. annualreviews.org
However, for a degrader to be considered a high-quality chemical probe, it must exhibit high selectivity for the intended target protein, as off-target degradation induced by the thalidomide moiety could confound experimental results. acs.org
Advanced Mechanistic Studies on PROTAC Resistance Mechanisms in Research Models
As with any therapeutic modality, resistance to PROTACs can develop. A critical area of future research involves understanding the molecular mechanisms that allow cells, particularly cancer cells, to evade PROTAC-induced degradation.
Studies in research models have identified several potential resistance mechanisms:
Mutations in the E3 Ligase : Changes in the CRBN protein, the direct target of the thalidomide moiety, can prevent the PROTAC from binding, thereby rendering it ineffective. aacrjournals.orgnih.gov
Downregulation of E3 Ligase Components : Cells may reduce the expression levels of CRBN or other essential components of the CRL4-CRBN ligase complex, limiting the cell's capacity for degradation. nih.gov
Mutations in the Target Protein : Alterations in the target protein can prevent the PROTAC's other arm from binding, thus blocking the formation of the ternary complex.
Upregulation of Drug Efflux Pumps : Increased expression of transporter proteins like ABCB1 can pump the PROTAC out of the cell, preventing it from reaching its intracellular targets. ashpublications.org
Q & A
Q. How do researchers investigate resistance mechanisms to this compound in relapsed myeloma?
- Methodology : Generate resistant cell lines via chronic exposure to sublethal doses. Perform RNA-seq to identify dysregulated pathways (e.g., cereblon ubiquitination targets like IKZF1/3). Validate using CRISPR knockouts and patient-derived xenografts (PDXs). Correlate findings with clinical relapse data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
